molecular formula C11H9ClN2O3 B2893891 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 879068-92-5

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2893891
CAS RN: 879068-92-5
M. Wt: 252.65
InChI Key: QTHIFVZRAUUFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CMTPT) is a novel compound with a wide range of applications in areas such as medicinal chemistry, materials science, and biochemistry. CMTPT is a heterocyclic compound consisting of two nitrogen atoms, two oxygen atoms, and one chlorine atom, with a molecular weight of 199.56 g/mol. It has a melting point of 192-193°C and a boiling point of 225-226°C. CMTPT is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Structural and Electronic Properties

Research indicates that pyrimidine derivatives, such as 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, exhibit significant structural and electronic properties that contribute to their potential in NLO applications. A study by Hussain et al. (2020) highlighted the promising NLO characteristics of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, through a combination of density functional theory (DFT) and experimental analysis. These properties make such compounds ideal for optoelectronic and high-tech applications (Hussain et al., 2020).

Synthesis and Reactivity

Another area of interest is the synthesis and reactivity of pyrimidine derivatives. The ability to form various derivatives through reactions with aromatic aldehydes and heterocyclic aldehydes has been demonstrated, showcasing the compound's versatility and potential for generating a wide range of molecular entities for further study and application in pharmaceuticals (Yurtaeva & Tyrkov, 2016).

Pharmaceutical Applications

The antimicrobial activity of new 2, 4, 6-trisubstituted pyrimidines synthesized by reacting chalcones with guanidine hydrochloride has been explored. These compounds, derived from pyrimidine structures similar to 1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, have shown significant antimicrobial efficacy, underscoring the potential of pyrimidine derivatives in the development of new antimicrobial agents (Srinath et al., 2011).

Materials Science and Optoelectronics

In the field of materials science, the pyrimidine ring's significance is further illustrated by studies focusing on the synthesis of novel compounds with potential applications in optoelectronics. For instance, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine as a key intermediate for the development of new materials demonstrates the role of pyrimidine derivatives in advancing materials science and technology (Hou et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6-2-3-7(4-8(6)12)14-10(16)5-9(15)13-11(14)17/h2-4H,5H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHIFVZRAUUFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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